2-amino-2-(3,5-dichlorophenyl)acetic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(3,5-dichlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQVGSJHXPYMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392291 | |
| Record name | 2-amino-2-(3,5-dichlorophenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179418-17-8 | |
| Record name | 2-amino-2-(3,5-dichlorophenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Hydrolysis of 3,5 Dichlorobenzyl Cyanide:
This is a classic method for preparing phenylacetic acids. The synthesis begins with the conversion of 3,5-dichlorobenzyl alcohol or 3,5-dichlorobenzyl chloride to 3,5-dichlorobenzyl cyanide. The cyanide derivative is then hydrolyzed under either acidic or basic conditions. Acid-catalyzed hydrolysis, often using aqueous sulfuric acid, is a common choice and typically proceeds by refluxing the nitrile with the acid mixture. orgsyn.org This reaction converts the nitrile group into a carboxylic acid, yielding 2-(3,5-dichlorophenyl)acetic acid. orgsyn.org
Reaction Steps:
Cyanation: 3,5-Dichlorobenzyl chloride + NaCN → 3,5-Dichlorobenzyl cyanide
Hydrolysis: 3,5-Dichlorobenzyl cyanide + H₂SO₄/H₂O → 2-(3,5-Dichlorophenyl)acetic acid
Willgerodt Kindler Reaction:
The Willgerodt-Kindler reaction provides an alternative route starting from 3,5-dichloroacetophenone. researchgate.net This reaction involves heating the ketone with elemental sulfur and a secondary amine, typically morpholine, to form a thiomorpholide intermediate (4-(2-(3,5-dichlorophenyl)ethanethioyl)morpholine). researchgate.netresearchgate.net This thioamide is then hydrolyzed, often without isolation, using a strong acid or base to produce the final carboxylic acid. researchgate.netsciencemadness.org Phase-transfer catalysts, such as triethylbenzylammonium chloride (TEBA), can be employed to facilitate the hydrolysis step under milder conditions and reduce reaction times. researchgate.netmdma.ch
| Starting Material | Reagents | Key Intermediate | Product |
| 3,5-Dichloroacetophenone | Sulfur, Morpholine | 4-(2-(3,5-dichlorophenyl)ethanethioyl)morpholine | 2-(3,5-Dichlorophenyl)acetic Acid |
| then NaOH or H⁺ (hydrolysis) |
Preparation of 3-Amino-3-(3,5-dichlorophenyl)propanoic Acid (β-amino acid analog)
The synthesis of the β-amino acid analog, 3-amino-3-(3,5-dichlorophenyl)propanoic acid, is a multi-step process. A common approach is a variation of the Rodionov reaction. This involves the condensation of 3,5-dichlorobenzaldehyde (B167965) with malonic acid in the presence of ammonia (B1221849) or an ammonia source, such as ammonium (B1175870) acetate, in a solvent like ethanol.
The reaction proceeds through the formation of an intermediate unsaturated acid, which then undergoes conjugate addition of ammonia. The resulting product is the target β-amino acid. This one-pot reaction provides a direct route to the desired structure. Purification is typically achieved through recrystallization or chromatography.
Illustrative Reaction Scheme: 3,5-Dichlorobenzaldehyde + Malonic Acid + NH₃ (e.g., from ammonium acetate) → 3-Amino-3-(3,5-dichlorophenyl)propanoic Acid
Synthesis of Other Dichlorophenyl-Containing Amino Acid Derivatives
A variety of other amino acid derivatives containing a dichlorophenyl moiety have been synthesized, often as part of medicinal chemistry research.
Diclofenac (B195802) Amino Acid Conjugates: The well-known anti-inflammatory drug, diclofenac (2-((2,6-dichlorophenyl)amino)phenylacetic acid), has been conjugated with various amino acids. For example, glycine (B1666218) methyl ester and L-methionine ethyl ester have been coupled with diclofenac using the active ester method. The resulting esters can then be hydrolyzed to the free amino acid conjugates. nih.gov
Pyrrolidine Derivatives: Substituted 5-oxopyrrolidine-3-carboxylic acids containing a dichlorophenyl group have been synthesized. For example, 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid was prepared by the chlorination of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with hydrochloric acid and hydrogen peroxide. nih.gov These structures serve as scaffolds for further derivatization. nih.gov
Heterocyclic Derivatives from Dichlorophenyl Butanoic Acid: 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid has been used as a starting material for the synthesis of various heterocyclic compounds. Reaction with hydrazines yields pyridazinone derivatives, which can be further modified to create a range of complex molecules. mdpi.com
Precursors for Lamotrigine (B1674446): The synthesis of the anticonvulsant drug lamotrigine involves intermediates derived from dichlorophenyl compounds. For instance, 2,3-dichlorobenzoyl cyanide is a key intermediate, which can be prepared from 2,3-dichlorobenzoyl chloride and cuprous cyanide. google.com This cyanide is then reacted with aminoguanidine (B1677879) bicarbonate to build the triazine ring of lamotrigine. google.com
| Derivative Class | Starting Material Example | Synthetic Approach | Resulting Structure Example |
| Amino Acid Conjugates | 2-((2,6-Dichlorophenyl)amino)phenylacetic acid (Diclofenac) | Active ester coupling with amino acid esters | Diclofenac-glycine conjugate nih.gov |
| Pyrrolidine Derivatives | 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Chlorination with HCl/H₂O₂ | 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid nih.gov |
| Heterocyclic Systems | 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid | Reaction with hydrazines to form pyridazinones | 6-(3,4-Dichlorophenyl)-4-(antipyrinyl)-4,5-dihydropyridazin-3(2H)-one mdpi.com |
| Triazine Precursors | 2,3-Dichlorobenzoyl chloride | Cyanation followed by condensation with aminoguanidine bicarbonate | 3,5-Diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine (Lamotrigine) google.com |
Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 2 3,5 Dichlorophenyl Acetic Acid
Vibrational Spectroscopy for Molecular Structure Elucidation
Fourier Transform Infrared (FT-IR) Spectroscopy and Band Assignment
An FT-IR spectrum of 2-amino-2-(3,5-dichlorophenyl)acetic acid would be expected to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected vibrations would include:
O-H stretch: A broad band, typically in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group, often showing hydrogen bonding.
N-H stretch: Bands in the 3000-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine group.
C-H stretch: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the α-carbon would be just below 3000 cm⁻¹.
C=O stretch: A strong absorption band for the carboxylic acid carbonyl group, typically found between 1700-1760 cm⁻¹.
N-H bend: Bending vibrations of the amino group would be expected around 1580-1650 cm⁻¹.
C=C stretch: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
C-Cl stretch: Strong bands in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bonds on the phenyl ring.
A data table would typically list the observed frequencies (in cm⁻¹) and their corresponding vibrational assignments.
Fourier Transform Raman (FT-Raman) Spectroscopy and Vibrational Analysis
The FT-Raman spectrum provides complementary information to the FT-IR spectrum. Often, vibrations that are weak in IR are strong in Raman, and vice-versa. For this compound, FT-Raman would be particularly useful for observing:
Symmetric vibrations of the dichlorophenyl ring.
The C=C stretching of the aromatic ring.
The C-Cl stretching modes.
A detailed vibrational analysis would involve comparing the experimental FT-IR and FT-Raman data with theoretical calculations to provide a complete assignment of the fundamental vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum would confirm the presence and connectivity of the different types of protons in the molecule. The expected signals would be:
Aromatic protons: Signals for the protons on the 3,5-dichlorophenyl ring. Due to symmetry, there would likely be two distinct signals: one for the proton at the 4-position and another for the protons at the 2- and 6-positions. These would appear in the aromatic region (typically 7.0-8.0 ppm).
α-proton: A signal for the proton attached to the α-carbon, which is also bonded to the amino and carboxyl groups. Its chemical shift would be influenced by these adjacent functional groups.
Amine protons: The protons of the NH₂ group would give a signal that can be broad and its chemical shift can vary depending on the solvent and concentration.
Carboxylic acid proton: The acidic proton of the COOH group would typically appear as a broad singlet at a downfield chemical shift (often >10 ppm).
A data table would present the chemical shifts (δ in ppm), integration values, multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J in Hz).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The expected resonances are:
Carboxylic acid carbon: The C=O carbon would be the most downfield signal, typically in the range of 170-185 ppm.
Aromatic carbons: Signals for the six carbons of the dichlorophenyl ring. Due to symmetry, four signals would be expected: one for the carbon attached to the acetic acid moiety, one for the two carbons bearing the chlorine atoms, one for the two carbons ortho to the chloro groups, and one for the carbon para to the acetic acid group. These would appear between 120-150 ppm.
α-carbon: The signal for the carbon atom bonded to the amino and carboxyl groups.
A data table would list the chemical shifts (δ in ppm) for each carbon atom.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within a molecule.
UV-Visible Absorption Spectroscopy: The UV-Vis spectrum would likely show absorption bands corresponding to π → π* transitions of the dichlorophenyl aromatic ring. The presence of the amino and carboxyl groups might cause shifts in the absorption maxima compared to unsubstituted benzene.
Fluorescence Emission Spectroscopy: Many amino acids and their derivatives exhibit fluorescence. If this compound is fluorescent, an emission spectrum would be recorded by exciting the molecule at its absorption maximum. The resulting spectrum would show the emission wavelength and intensity, providing insights into the electronic structure of the excited state.
Without access to the raw experimental data, the detailed analysis and creation of the requested tables for this compound cannot be completed.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides critical information regarding the molecular weight and structural features of this compound through fragmentation analysis. The compound has a molecular formula of C₈H₇Cl₂NO₂ and a monoisotopic mass of approximately 218.985 Da. uni.lu In mass spectrometric analysis, the molecule can be observed as various adducts, with the protonated molecule [M+H]⁺ being common in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode. uni.lu
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 219.99266 |
| [M+Na]⁺ | 241.97460 |
| [M-H]⁻ | 217.97810 |
| [M+NH₄]⁺ | 237.01920 |
| [M+K]⁺ | 257.94854 |
Predicted m/z values for common adducts of this compound. Data sourced from PubChem. uni.lu
The fragmentation of α-amino acids under mass spectrometry conditions typically follows well-documented pathways. unito.it For this compound, the most common fragmentation involves the neutral loss of the carboxylic acid group (as COOH) or the combined loss of water and carbon monoxide (H₂O + CO), a characteristic fragmentation for protonated aliphatic α-amino acids. unito.itlibretexts.orgresearchgate.net Cleavage of the bond between the alpha-carbon and the dichlorophenyl ring can also occur.
| Fragmentation Pathway | Neutral Loss | Predicted Fragment m/z ([M+H]⁺ as precursor) | Potential Fragment Structure |
|---|---|---|---|
| Loss of carboxyl group | COOH (45.00 Da) | 174.99 | [C₇H₇Cl₂N]⁺ |
| Loss of water and carbon monoxide | H₂O + CO (46.01 Da) | 173.98 | Iminium ion [C₇H₆Cl₂N]⁺ |
| Loss of ammonia (B1221849) | NH₃ (17.03 Da) | 202.96 | [C₈H₅Cl₂O₂]⁺ |
X-ray Crystallography for Solid-State Structural Determination
A single crystal X-ray diffraction experiment would determine the unit cell parameters (the dimensions a, b, c, and angles α, β, γ of the repeating unit), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry elements within the crystal. For illustrative purposes, the table below shows the type of crystallographic data obtained for a related dichlorinated amino-pyridine compound.
| Parameter | Example Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 3.8265 (3) |
| b (Å) | 13.6396 (12) |
| c (Å) | 12.5034 (11) |
| β (°) | 94.020 (3) |
| Volume (ų) | 649.98 (9) |
| Z (Molecules per unit cell) | 4 |
This table provides an example of typical data obtained from a single-crystal X-ray diffraction analysis, using published data for a similar compound, 4-amino-3,5-dichloropyridine, to illustrate the parameters determined. nih.gov
In the solid state, amino acids typically exist as zwitterions (⁺NH₃–CHR–COO⁻). The crystal structure of this compound is expected to be dominated by strong intermolecular hydrogen bonds between the ammonium (B1175870) (donor) and carboxylate (acceptor) groups of adjacent molecules. These N–H···O interactions are the primary driving force for the formation of a stable, three-dimensional crystalline lattice. nih.gov
| Interaction Type | Potential Donor | Potential Acceptor | Expected Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | Ammonium group (N-H) | Carboxylate group (O) | Primary interaction forming the main structural framework (e.g., chains, sheets). |
| Halogen Bond | Aromatic C-Cl | Carboxylate O, Amino N | Directional interaction that helps organize the supramolecular assembly. |
| π–π Stacking | Dichlorophenyl Ring | Dichlorophenyl Ring | Contributes to stabilizing the packing of aromatic moieties. |
Computational Chemistry and Quantum Mechanical Investigations of 2 Amino 2 3,5 Dichlorophenyl Acetic Acid
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and geometry of molecules. By utilizing functionals such as B3LYP with appropriate basis sets like 6-311++G(d,p), researchers can accurately model the behavior of 2-amino-2-(3,5-dichlorophenyl)acetic acid. tandfonline.commdpi.comnih.gov
Geometry Optimization and Prediction of Stable Conformers
Interactive Table: Predicted Geometrical Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length | C | C(phenyl) | - | ~1.40 Å |
| Bond Length | C | Cl | - | ~1.74 Å |
| Bond Length | C | C(alpha) | - | ~1.53 Å |
| Bond Length | C(alpha) | N | - | ~1.47 Å |
| Bond Length | C(alpha) | C(carboxyl) | - | ~1.52 Å |
| Bond Angle | C | C | Cl | ~120° |
| Bond Angle | N | C(alpha) | C(carboxyl) | ~110° |
| Dihedral Angle | C(phenyl) | C(phenyl) | C(alpha) | N |
Note: These values are illustrative and based on typical bond lengths and angles for similar organic molecules.
Calculation of Vibrational Frequencies and Comparative Analysis with Experimental Data
Once the optimized geometry is obtained, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data obtained from techniques like Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. tandfonline.comnih.gov The calculated frequencies are often scaled by a factor to account for anharmonicity and the limitations of the theoretical model, leading to a good agreement between theoretical and experimental vibrational modes. This comparative analysis aids in the assignment of specific vibrational modes to the functional groups within the molecule, such as the N-H stretching of the amino group, the C=O stretching of the carboxylic acid, and the C-Cl stretching of the dichlorophenyl ring. mdpi.com
Interactive Table: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| Amino (-NH₂) | Symmetric Stretch | ~3400 | ~3350 |
| Amino (-NH₂) | Asymmetric Stretch | ~3500 | ~3450 |
| Carboxylic Acid (-COOH) | C=O Stretch | ~1750 | ~1720 |
| Carboxylic Acid (-COOH) | O-H Stretch | ~3300 | ~3250 (broad) |
| Dichlorophenyl | C-Cl Stretch | ~750 | ~740 |
Note: Predicted frequencies are typically higher than experimental values and are often scaled for better correlation.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.orgwuxibiology.comlibretexts.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more polarizable. semanticscholar.org For this compound, the HOMO is typically localized on the electron-rich amino group and the phenyl ring, while the LUMO is distributed over the carboxylic acid group and the dichlorophenyl ring.
Interactive Table: Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
| EHOMO | -6.5 to -7.5 |
| ELUMO | -1.0 to -2.0 |
| Energy Gap (ΔE) | 4.5 to 6.5 |
Note: These are typical energy ranges for similar aromatic amino acids calculated using DFT.
Global and Local Chemical Reactivity Descriptors
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. The electrophilicity index quantifies the ability of a molecule to accept electrons. Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. tandfonline.com
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. taylorandfrancis.comaimspress.com This method allows for the investigation of intramolecular charge transfer (ICT) interactions, which are crucial for understanding the molecule's stability and electronic properties. acadpubl.eustackexchange.comupdatepublishing.com In this compound, NBO analysis can reveal hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, the interaction between the lone pair of the nitrogen atom in the amino group and the antibonding orbitals of the adjacent C-C and C-H bonds contributes to the stabilization of the molecule. The magnitude of the stabilization energy (E(2)) associated with these interactions quantifies their strength.
Interactive Table: Significant NBO Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP(1) N | σ(Cα-Ccarboxyl) | High | Hyperconjugation |
| LP(1) N | σ(Cα-H) | Moderate | Hyperconjugation |
| π(C=C)phenyl | π*(C=C)phenyl | Moderate | Intramolecular Charge Transfer |
Note: LP denotes a lone pair, σ and π* denote antibonding orbitals. The E(2) values are qualitative indicators of interaction strength.*
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netd-nb.info The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green and yellow areas correspond to intermediate potential. In the MEP map of this compound, the oxygen atoms of the carboxylic acid group are expected to be the most electron-rich (red), making them likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino and carboxylic acid groups are expected to be electron-deficient (blue), marking them as potential sites for nucleophilic attack. mdpi.com
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the electron density of a molecule, providing insights into chemical bonding and non-covalent interactions. This analysis involves identifying bond critical points (BCPs) and analyzing their properties, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)). These parameters help to classify the nature of atomic interactions, distinguishing between shared (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions.
Complementary to QTAIM, Non-Covalent Interaction (NCI) analysis is a computational tool that visualizes weak interactions in real space. It is based on the electron density and its derivatives, generating graphical plots that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding.
A hypothetical QTAIM and NCI analysis of this compound would involve:
Identification and characterization of all bond critical points to understand the nature of covalent bonds within the molecule.
Analysis of potential intramolecular hydrogen bonds, for instance, between the amino and carboxylic acid groups.
Investigation of non-covalent interactions involving the chlorine atoms and the phenyl ring.
However, no published studies were found that have performed these analyses on this compound. Therefore, no data on its bond critical point properties or NCI plots can be presented.
Solvent Effects on Molecular Properties through Computational Modeling
The properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational modeling of solvent effects can be performed using either implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent models (where individual solvent molecules are included in the calculation). These models can predict how the solvent affects a molecule's geometry, electronic structure, and spectroscopic properties.
For this compound, a computational study of solvent effects would be crucial for understanding its behavior in different chemical environments. Such a study would typically investigate:
The change in the conformational preferences of the molecule in solvents of varying polarity.
The effect of the solvent on the stability of different tautomers or ionic forms.
Solvatochromic shifts in the UV-Vis absorption spectrum.
As with the previously mentioned computational methods, there is no available research that has computationally modeled the solvent effects on the molecular properties of this compound. Consequently, no data regarding its behavior in different solvents can be presented.
Chemical Transformations and Derivatization Strategies for 2 Amino 2 3,5 Dichlorophenyl Acetic Acid
Modifications of the Amino Group
The primary amino group of 2-amino-2-(3,5-dichlorophenyl)acetic acid serves as a key handle for derivatization, enabling the introduction of diverse functionalities through protection and acylation strategies.
Amine Protection Strategies (e.g., Boc-protection)
Protecting the nucleophilic amino group is a common and often necessary first step in the multi-step synthesis of complex molecules derived from this amino acid. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups due to its stability under various reaction conditions and its facile removal under mild acidic conditions.
The Boc-protection of this compound is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is generally performed in a mixed solvent system, such as acetone/water or dioxane/water, in the presence of a base to facilitate the reaction. Common bases include triethylamine (B128534) (Et₃N) or sodium bicarbonate. google.com The reaction proceeds efficiently at temperatures ranging from 0 °C to 40 °C, yielding the N-Boc protected product in high purity. google.com
| Reagent | Base | Solvent | Temperature | Reaction Time | Outcome |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Acetone/Water | 0-40 °C | 0.5-4 hours | N-Boc-2-amino-2-(3,5-dichlorophenyl)acetic acid |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate | Dioxane/Water | Room Temp. | Several hours | N-Boc-2-amino-2-(3,5-dichlorophenyl)acetic acid |
This table presents common conditions for the Boc-protection of amino acids, which are applicable to this compound.
Amide Bond Formation Reactions
Once the carboxylic acid group is suitably protected (e.g., as an ester), the free amino group can react with various carboxylic acids to form amide bonds. This transformation is fundamental in peptide synthesis and for attaching diverse molecular fragments. The reaction requires the activation of the incoming carboxylic acid, which can be achieved using a variety of coupling reagents.
Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 4-dimethylaminopyridine (B28879) (DMAP) to increase efficiency. Another class of effective reagents is uronium-based activators, such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). growingscience.com These reactions are typically carried out in anhydrous aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. growingscience.com
Modifications of the Carboxylic Acid Group
The carboxylic acid moiety offers another site for derivatization, primarily through esterification and amide formation, which alters the polarity, solubility, and reactivity of the parent molecule.
Esterification Reactions
Esterification of the carboxylic acid group is a common transformation used to protect the acid functionality or to modulate the compound's pharmacokinetic properties. Methyl and ethyl esters are frequently synthesized derivatives.
A standard method for preparing the methyl ester involves reacting the amino acid with methanol (B129727) in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is an effective reagent for this purpose; it reacts with methanol in situ to generate HCl, which catalyzes the esterification. chemicalbook.com The reaction is typically initiated at low temperatures and then warmed to proceed to completion. chemicalbook.com Another efficient method utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature, which provides the corresponding methyl ester hydrochloride in high yield. nih.gov
| Alcohol | Reagent | Conditions | Product |
| Methanol | Thionyl chloride (SOCl₂) | 0 °C to 50 °C | Methyl 2-amino-2-(3,5-dichlorophenyl)acetate |
| Methanol | Trimethylchlorosilane (TMSCl) | Room Temperature | Methyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride |
| Ethanol | Acid Catalyst (e.g., H₂SO₄) | Reflux | Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate |
This table summarizes various methods for the esterification of amino acids, including the specific synthesis of esters of dichlorophenyl-substituted acetic acids. chemicalbook.comnih.govbldpharm.com
Amide Formation Reactions
Similar to the derivatization of the amino group, the carboxylic acid can be converted into an amide by coupling it with a primary or secondary amine. This requires activation of the carboxyl group, which is achieved using the same types of coupling reagents mentioned previously (e.g., HATU, DCC). In this reaction, the this compound (with its amino group typically protected) serves as the carboxylic acid component, which is then reacted with a desired amine to form the corresponding amide derivative.
Reactions Involving the Dichlorophenyl Moiety
The 3,5-dichlorophenyl ring is generally less reactive than the amino or carboxylic acid groups. The two chlorine atoms are strong electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic aromatic substitution (EAS). Furthermore, their positions meta to each other and to the amino acid substituent influence the regioselectivity of potential reactions.
Electrophilic Aromatic Substitution (EAS): Halogens are known to be deactivating yet ortho, para-directing substituents in EAS reactions. libretexts.org However, in 3,5-disubstituted systems, the positions ortho to one chlorine atom are meta to the other. The directing effects of the two chlorine atoms and the deactivating, meta-directing nature of the protonated aminoacetic acid side chain would likely lead to low reactivity and a mixture of products under typical EAS conditions (e.g., nitration, halogenation). libretexts.org For these reasons, direct electrophilic substitution on the dichlorophenyl ring is challenging and not a commonly employed strategy for derivatization.
Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction, where a nucleophile displaces a leaving group (like chlorine) on an aromatic ring, typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. libretexts.orgyoutube.com In this compound, the chlorine atoms lack such activation, making them resistant to displacement by common nucleophiles under standard SNAr conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions: A more viable strategy for modifying the dichlorophenyl ring involves transition metal-catalyzed cross-coupling reactions. While challenging, C-Cl bonds can participate in reactions such as Suzuki, Buchwald-Hartwig, and Ullmann couplings. researchgate.netchimia.ch These reactions could potentially be used to replace one or both chlorine atoms with other functional groups (e.g., aryl, amino, or alkoxy groups), provided a suitable catalyst system and reaction conditions are employed. Such transformations would significantly expand the structural diversity of derivatives obtainable from the parent amino acid.
Halogen-Specific Transformations
The two chlorine atoms on the phenyl ring of this compound are potential sites for nucleophilic substitution, although the deactivating nature of the dichlorophenyl ring makes these reactions challenging under standard conditions. However, modern cross-coupling methodologies can facilitate the replacement of these chlorine atoms.
One of the most common halogen-specific transformations is the Finkelstein reaction, which involves the exchange of one halogen for another. While the classic Finkelstein reaction is typically used for alkyl halides, an analogous transformation for aryl halides, known as the aromatic Finkelstein reaction, can be employed. This reaction is particularly useful for converting aryl chlorides or bromides into aryl iodides. The aromatic Finkelstein reaction is often catalyzed by copper(I) iodide in the presence of a diamine ligand. Nickel bromide in conjunction with tri-n-butylphosphine has also been shown to be an effective catalyst system for this transformation.
Another important halogen-specific transformation is palladium-catalyzed cyanation, which replaces a halogen atom with a cyanide group. This reaction is a powerful tool for the synthesis of aromatic nitriles, which are valuable intermediates in organic synthesis. For example, the cyanation of bromobenzene (B47551) can be efficiently achieved using a palladium catalyst. The addition of additives such as zinc bromide (ZnBr₂) has been shown to facilitate the reaction and eliminate induction periods.
These halogen-specific transformations on the 3,5-dichlorophenyl ring of the target molecule could provide access to a variety of derivatives with altered electronic and steric properties.
| Reaction | Reagents/Catalysts | Product Type |
| Aromatic Finkelstein Reaction | CuI, diamine ligand or NiBr₂, P(n-Bu)₃ | Aryl iodide |
| Palladium-Catalyzed Cyanation | Pd catalyst, cyanide source (e.g., K₄[Fe(CN)₆]) | Aryl nitrile |
Aromatic Functionalization (e.g., nucleophilic or electrophilic substitution, if applicable)
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on the 3,5-dichlorophenyl ring of this compound is generally difficult. SNAr reactions are typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atoms). The α-amino acid substituent at the benzylic position does not provide sufficient activation for the ring to readily undergo nucleophilic attack. Therefore, direct displacement of the chlorine atoms by common nucleophiles would likely require harsh reaction conditions.
Electrophilic Aromatic Substitution (EAS)
The 3,5-dichlorophenyl group is considered to be deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the two chlorine atoms. This deactivation makes reactions such as nitration and sulfonation challenging, often requiring more forcing conditions compared to benzene. The chlorine atoms are ortho, para-directing; however, the positions ortho and para to one chlorine are meta to the other, and the position between the two chlorines is sterically hindered. The incoming electrophile would be directed to the positions ortho and para to the dichlorophenyl moiety, which are the 2, 4, and 6 positions of the phenyl ring.
Examples of electrophilic aromatic substitution on analogous 3,5-dichloro-substituted aromatic compounds illustrate the feasibility of these reactions, albeit sometimes with low yields.
Nitration: The nitration of 3,5-dichlorotoluene (B1293413), a structurally similar compound, has been reported. The reaction of 3,5-dichlorotoluene with 98% nitric acid in dichloroethane can yield 3,5-dichloro-2-nitrotoluene, although the yield is noted to be low due to steric hindrance. google.com
Sulfonation: The sulfonation of 3,5-dichlorobenzene with strong sulfonating agents like fuming sulfuric acid (oleum) is a direct method to produce 3,5-dichlorobenzenesulfonic acid.
These examples suggest that electrophilic aromatic substitution on this compound is plausible but may require careful optimization of reaction conditions to achieve desired outcomes.
| Reaction | Reagents | Expected Product Position |
| Nitration | HNO₃, H₂SO₄ | Ortho/para to the acetic acid substituent |
| Sulfonation | Fuming H₂SO₄ | Ortho/para to the acetic acid substituent |
Stereoselective Derivatization for Chiral Applications
This compound is a chiral molecule, and the separation and selective synthesis of its enantiomers are crucial for applications where stereochemistry is important.
Chiral Resolution
A common method for separating enantiomers is through chiral resolution, which involves the formation of diastereomeric salts with a chiral resolving agent. For amino acids, chiral acids or bases are frequently used. A relevant example is the resolution of 2-substituted phenyl glycine (B1666218) esters and acids using tartaric acid. googleapis.com This process takes advantage of the different solubilities of the resulting diastereomeric salts, allowing for their separation by crystallization. The separated diastereomers can then be treated with an acid or base to regenerate the pure enantiomers of the amino acid.
Asymmetric Synthesis
Alternatively, stereoselective synthesis can be employed to directly produce a single enantiomer of the target molecule. The Strecker synthesis is a classic and versatile method for the synthesis of α-amino acids. wikipedia.org An asymmetric version of this reaction can be achieved by using a chiral auxiliary or a chiral catalyst. wikipedia.org For the synthesis of this compound, an asymmetric Strecker reaction would involve the reaction of 3,5-dichlorobenzaldehyde (B167965) with a cyanide source and a chiral amine or ammonia (B1221849) in the presence of a chiral catalyst, followed by hydrolysis of the resulting α-aminonitrile.
The use of chiral auxiliaries, such as those derived from naturally occurring amino acids, can guide the stereochemical outcome of a reaction. The auxiliary is temporarily incorporated into the molecule, directs the stereoselective formation of a new chiral center, and is subsequently removed.
| Method | Description | Key Reagents/Components |
| Chiral Resolution | Separation of enantiomers via formation of diastereomeric salts. | Chiral resolving agent (e.g., tartaric acid) |
| Asymmetric Strecker Synthesis | Stereoselective synthesis of α-amino acids. | Chiral auxiliary or chiral catalyst |
Role of 2 Amino 2 3,5 Dichlorophenyl Acetic Acid As a Chiral Building Block in Advanced Organic Synthesis
Incorporation into Peptidomimetics and Conformationally Restricted Amino Acid Analogs
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov A key strategy in the design of peptidomimetics is the introduction of conformational constraints to lock the molecule in its bioactive conformation. mdpi.com The incorporation of non-proteinogenic amino acids with bulky side chains is a well-established method to achieve this. nih.gov
The 3,5-dichlorophenyl group of 2-amino-2-(3,5-dichlorophenyl)acetic acid is sterically demanding and rotationally restricted, which can significantly influence the local and global conformation of a peptide chain. When incorporated into a peptide sequence, this residue can restrict the accessible conformational space of the peptide backbone, thereby favoring specific secondary structures such as β-turns or helical folds. nih.gov This pre-organization of the peptide backbone can lead to higher binding affinity and selectivity for biological targets.
The synthesis of peptides containing such hindered amino acids can be challenging due to steric hindrance at the α-carbon. However, advances in peptide coupling reagents and synthetic methodologies have made the incorporation of such residues more feasible.
Table 1: Conceptual Incorporation of this compound into a Dipeptide
| Starting Material 1 | Starting Material 2 | Coupling Method | Resulting Structure | Key Feature |
| N-protected this compound | C-protected natural amino acid (e.g., Alanine) | Standard peptide coupling (e.g., HATU, HOBt) | Dipeptide with a conformationally restricted N-terminus | The 3,5-dichlorophenyl group restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. |
| N-protected natural amino acid (e.g., Glycine) | C-protected this compound | Standard peptide coupling | Dipeptide with a conformationally restricted C-terminus | The bulky side chain influences the conformation of the preceding residue. |
Utilization in the Synthesis of Complex Molecules
The unique structural and electronic properties of this compound make it a valuable starting material for the synthesis of a variety of complex organic molecules. Its amino and carboxylic acid functionalities provide versatile handles for a wide range of chemical transformations, while the dichlorophenyl moiety can impart specific biological activities or serve as a rigid scaffold.
Precursors for Advanced Pharmaceutical Intermediates
The synthesis of pharmaceutical drugs often involves the construction of complex chiral molecules. Chiral amino acids are frequently used as starting materials or key intermediates in these synthetic routes. The 3,5-dichlorophenyl motif is found in a number of biologically active compounds, and therefore, this compound represents a logical precursor for the synthesis of novel pharmaceutical candidates. For instance, carbostyril derivatives containing a 3,5-dichlorophenyl group have been investigated for the treatment of schizophrenia. google.com
The amino group can be acylated, alkylated, or used to form heterocyclic rings, while the carboxylic acid can be converted to esters, amides, or reduced to an alcohol. These transformations allow for the elaboration of the amino acid into more complex structures that can be further modified to generate a library of potential drug candidates.
Table 2: Potential Transformations of this compound for Pharmaceutical Intermediate Synthesis
| Functional Group | Reaction Type | Potential Product | Application |
| Amino Group | N-Acylation | Amide derivative | Introduction of diverse substituents for structure-activity relationship (SAR) studies. |
| Amino Group | Reductive Amination | Secondary amine | Modification of basicity and hydrogen bonding capacity. |
| Carboxylic Acid | Esterification | Ester derivative | Prodrug strategies or intermediates for further reactions. |
| Carboxylic Acid | Amide Coupling | Amide derivative | Formation of peptide bonds or other amide-containing functionalities. |
| Both | Cyclization | Heterocyclic compound (e.g., lactam) | Creation of rigid scaffolds for drug design. |
Development of Novel Chiral Ligands and Catalysts
The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. Amino acids are excellent sources of chirality and have been widely used in the synthesis of chiral ligands for a variety of metal-catalyzed reactions. researchgate.net
This compound can serve as a chiral backbone for the synthesis of novel ligands. The amino and carboxyl groups can be readily modified to introduce coordinating atoms such as phosphorus, nitrogen, or oxygen. The rigid and bulky 3,5-dichlorophenyl group can create a well-defined chiral environment around the metal center, which is crucial for achieving high enantioselectivity in catalytic reactions. For example, ligands derived from amino acids have been successfully employed in asymmetric hydrogenation, C-C bond formation, and other important transformations. frontiersin.org
The electronic properties of the dichlorophenyl ring may also influence the catalytic activity of the corresponding metal complex. The electron-withdrawing nature of the chlorine atoms can affect the electron density at the metal center, thereby modulating its reactivity and selectivity.
Table 3: Hypothetical Chiral Ligand Derived from this compound
| Ligand Type | Synthesis Strategy | Potential Metal Complex | Potential Catalytic Application |
| P,N-Ligand | 1. Reduction of the carboxylic acid to an alcohol. 2. Conversion of the alcohol to a phosphine. 3. Coordination to a metal precursor (e.g., Pd, Rh). | Palladium(II) or Rhodium(I) complex | Asymmetric allylic alkylation, asymmetric hydrogenation. |
| N,N-Ligand | 1. Conversion of the carboxylic acid to an amide with a coordinating group (e.g., pyridine). 2. Coordination to a metal precursor (e.g., Ru, Ir). | Ruthenium(II) or Iridium(III) complex | Asymmetric transfer hydrogenation. |
| N,O-Ligand | 1. Direct coordination of the amino and carboxylate groups to a metal center. | Copper(II) or Zinc(II) complex | Lewis acid catalysis, asymmetric aldol (B89426) reactions. |
While direct and extensive research specifically detailing the applications of this compound in the outlined areas is not widely available in the public domain, its structural features strongly suggest its significant potential as a versatile chiral building block. Its ability to induce conformational restriction makes it a valuable component for the design of peptidomimetics. The presence of versatile functional groups and a bioactive moiety makes it an attractive precursor for advanced pharmaceutical intermediates. Furthermore, its inherent chirality and rigid structure provide a solid foundation for the development of novel chiral ligands for asymmetric catalysis. Further research into the synthesis and application of this intriguing molecule is warranted and holds the promise of new discoveries in the fields of organic synthesis, medicinal chemistry, and materials science.
Mechanistic Investigations of Molecular Recognition and Interactions of 2 Amino 2 3,5 Dichlorophenyl Acetic Acid
Ligand-Target Binding Studies: Elucidating Molecular Recognition Principles
The dichlorophenyl group of 2-amino-2-(3,5-dichlorophenyl)acetic acid is a key pharmacophoric element that is carried into its 2-aminooxazoline derivatives. These derivatives have been the subject of intensive ligand-target binding studies to understand their interaction with the TAAR1 receptor, a G-protein-coupled receptor (GPCR) implicated in various neurological and psychiatric disorders acs.orgnih.govacs.org. The primary goal of these studies is to rationalize the structure-activity relationships (SAR) that confer high potency and selectivity to these ligands acs.org.
Molecular Docking Simulations for Interaction Site and Mode Prediction
Molecular docking simulations have been instrumental in predicting how 2-aminooxazoline-based ligands, derived from this compound, bind within the TAAR1 orthosteric binding site mdpi.comnih.govresearchgate.net. These computational models, often built using homology modeling based on related GPCRs like the β2-adrenergic receptor, have been validated by the consistent binding modes predicted for a series of potent agonists mdpi.comresearchgate.net.
Recent studies have utilized AlphaFold-predicted structures of human TAAR1 (hTAAR1) to refine these docking simulations mdpi.com. A key finding across multiple computational studies is the critical interaction between the basic amino group of the ligand and a conserved aspartic acid residue, Asp103 (or Asp3.32), in transmembrane helix 3 (TM3) of the receptor nih.govresearchgate.net. The docking pose of reference compounds reveals that the amino group of the ligand forms a hydrogen bond with the side chain of Asp103 nih.gov. The aromatic part of the molecule, corresponding to the 3,5-dichlorophenyl group, typically orients into a hydrophobic pocket formed by aromatic and hydrophobic residues nih.govresearchgate.net.
The table below summarizes representative TAAR1 agonists from the 2-aminooxazoline class and their potency, which has been rationalized through docking studies.
| Compound ID | Structure | Target | Potency (EC₅₀ in nM) |
| 12 (RO5166017) | 2-Aminooxazoline derivative | Mouse TAAR1 | 3 |
| 18 (RO5256390) | 2-Aminooxazoline derivative | Human TAAR1 | 15 |
| 36 (RO5203648) | 2-Aminooxazoline derivative | Human TAAR1 | 23 |
| 48 (RO5263397) | 2-Aminooxazoline derivative | Human TAAR1 | Not Specified |
Data sourced from studies on potent 2-aminooxazoline TAAR1 agonists derived from precursors like this compound. acs.orgnih.gov
Analysis of Intermolecular Forces (e.g., Hydrogen Bonding, Halogen Bonding, Electrostatic Interactions)
The binding of these ligands is stabilized by a network of intermolecular forces. Analysis of the docked poses of 2-aminooxazoline derivatives reveals several key interactions:
Electrostatic Interactions and Hydrogen Bonding : The most significant interaction is the salt bridge/hydrogen bond formed between the protonated amine of the ligand and the carboxylate side chain of Asp103 nih.govresearchgate.net. This interaction is considered a canonical feature for the binding of amine-containing ligands to aminergic GPCRs.
Hydrophobic Interactions and π-π Stacking : The 3,5-dichlorophenyl ring is crucial for anchoring the ligand in a deep hydrophobic pocket. This pocket is lined with aromatic residues such as Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr) researchgate.net. These residues can engage in π-π stacking and hydrophobic interactions with the ligand's aromatic ring, contributing significantly to binding affinity.
Halogen Bonding : While not explicitly detailed in all studies, the presence of two chlorine atoms on the phenyl ring introduces the potential for halogen bonding. These chlorine atoms can act as halogen bond donors, interacting with electron-rich pockets or specific residues within the binding site, thereby enhancing binding affinity and selectivity.
Receptor Active Site Interactions: Understanding Binding Mechanisms
TAAR1 is a receptor, not a catalytic enzyme, so the discussion pertains to the ligand-receptor binding site interactions rather than catalytic inhibition. The binding of agonists derived from this compound initiates a conformational change in the receptor, leading to the activation of downstream G-protein signaling pathways nih.gov.
The interactions within the TAAR1 binding pocket are crucial for receptor activation. The binding of the basic amine to Asp103 acts as a molecular switch. The engagement of the dichlorophenyl moiety in the deeper pocket, stabilized by hydrophobic and aromatic interactions with residues like Trp264 (TM6) and Phe268 (TM6), is thought to stabilize the active conformation of the receptor researchgate.net. Cryo-electron microscopy structures of TAAR1 have confirmed a rigid consensus binding motif for the amine core and extended pockets that accommodate diverse chemical structures, including those with dichlorophenyl groups nih.gov. These structural insights provide a clear basis for understanding how these ligands function as agonists and guide the rational design of new therapeutics for neurological disorders nih.govresearchgate.net.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-2-(3,5-dichlorophenyl)acetic Acid to ensure high purity?
- Methodological Answer : Synthesis typically involves protecting the amino group (e.g., with tert-butoxycarbonyl (Boc)) to prevent side reactions during coupling. The phenylacetic acid backbone can be constructed via Friedel-Crafts alkylation or nucleophilic substitution of 3,5-dichlorophenyl precursors. Deprotection using trifluoroacetic acid (TFA) followed by purification via reversed-phase HPLC (using C18 columns) ensures >98% purity, as validated by COA (Certificate of Analysis) protocols .
Q. How can researchers confirm the structural conformation of this compound?
- Methodological Answer : Characterization requires a multi-technique approach:
- NMR Spectroscopy : H and C NMR to verify substituent positions on the aromatic ring and the acetic acid moiety.
- X-ray Crystallography : For absolute stereochemical confirmation if the compound exhibits chirality.
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (CHClNO) and isotopic patterns .
Q. What solvent systems are optimal for dissolving this compound in experimental settings?
- Methodological Answer : The compound exhibits limited solubility in aqueous buffers. Co-solvents like DMSO (10–20% v/v) or ethanol (30–50% v/v) are recommended for biological assays. For spectroscopic studies, dimethylformamide (DMF) or acetonitrile (ACN) may enhance solubility. Pre-sonication at 40–50°C for 15 minutes improves dissolution efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., pKa, logP) of this compound?
- Methodological Answer : Discrepancies often arise from differences in experimental conditions (e.g., ionic strength, temperature). Standardize measurements using:
- Potentiometric Titration : For accurate pKa determination under controlled ionic strength (e.g., 0.15 M KCl).
- Shake-Flask Method : To measure partition coefficients (logP) in octanol-water systems.
Cross-validate results with computational tools like COSMO-RS or quantum mechanical calculations to identify outliers .
Q. What computational strategies can predict the reactivity of this compound in catalytic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model reaction pathways, such as electrophilic aromatic substitution or esterification. ICReDD’s reaction path search methods integrate quantum chemical calculations with experimental data to optimize catalytic conditions (e.g., Pd-mediated cross-coupling) .
Q. How does stereochemical purity impact the biological activity of this compound?
- Methodological Answer : Enantiomeric impurities (>5%) can significantly alter binding affinity in enzyme inhibition assays. Use chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (90:10) to separate enantiomers. Validate purity via circular dichroism (CD) spectroscopy and correlate with activity data (e.g., IC values) .
Experimental Design & Data Analysis
Q. What quality control (QC) protocols ensure batch-to-batch consistency in synthesized this compound?
- Methodological Answer : Implement:
- In-process Controls (IPC) : Monitor reaction progress via TLC or LC-MS.
- Final QC : ≥98% purity by HPLC (UV detection at 254 nm), residual solvent analysis (GC-MS), and elemental analysis (C, H, N within ±0.4% theoretical).
Document all steps in COA and SDS for traceability .
Q. How to design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- Thermal Stability : Store at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation products via LC-MS.
- Photostability : Expose to UV light (320–400 nm) for 48 hours; quantify isomerization or oxidation.
Use Arrhenius plots to extrapolate shelf-life at 25°C .
Safety & Compliance
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to SDS guidelines:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and dissolution.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Waste Disposal : Collect in halogenated waste containers for incineration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
